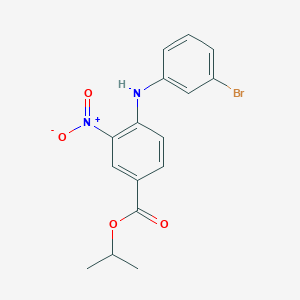
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate is an organic compound that features a complex aromatic structure It is characterized by the presence of a bromophenyl group, an amino group, and a nitro group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes:
Bromination: The addition of a bromine atom to the aromatic ring.
Amination: The substitution of a hydrogen atom with an amino group.
Esterification: The formation of the ester linkage by reacting the carboxylic acid with an alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Reagents like bromine (Br2) or alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The bromophenyl and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The amino group may interact with enzymes or receptors, modulating their function and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-bromobutyrate: Another brominated ester with different functional groups.
4-Bromoaniline: A simpler aromatic compound with a bromine and an amino group.
3-Nitrobenzoic acid: Contains a nitro group and a carboxylic acid group.
Uniqueness
Isopropyl 4-(3-bromophenylamino)-3-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H15BrN2O4 |
|---|---|
Molekulargewicht |
379.20 g/mol |
IUPAC-Name |
propan-2-yl 4-(3-bromoanilino)-3-nitrobenzoate |
InChI |
InChI=1S/C16H15BrN2O4/c1-10(2)23-16(20)11-6-7-14(15(8-11)19(21)22)18-13-5-3-4-12(17)9-13/h3-10,18H,1-2H3 |
InChI-Schlüssel |
KYCUGLOAIHSOIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)NC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

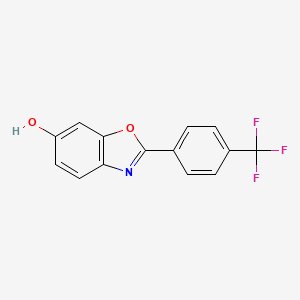
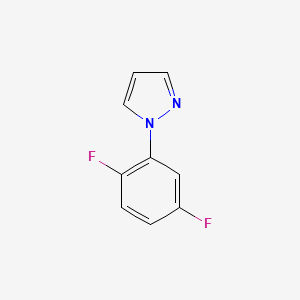
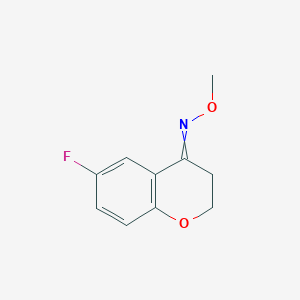
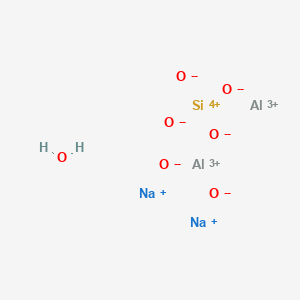
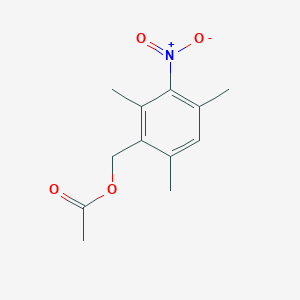
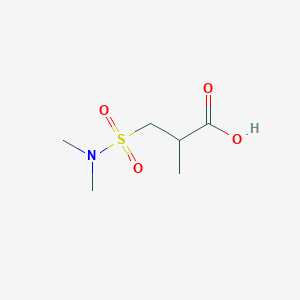
![7-Chloro-3-(4-fluorophenyl)thieno[3,2-b]pyridine](/img/structure/B8373442.png)
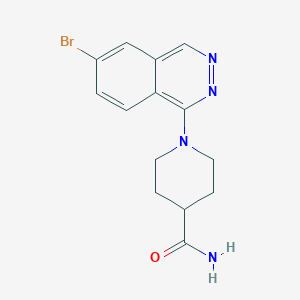
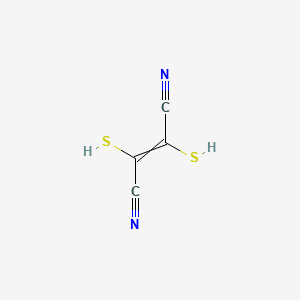
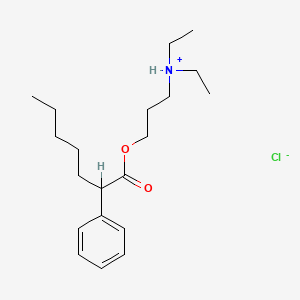
![Ethyl spiro[2.6]nonane-1-carboxylate](/img/structure/B8373491.png)
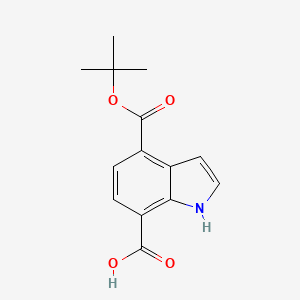
![7-bromo-6-chlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8373504.png)
